molecular formula C16H14F3N3O3S B1674484 Lansoprazole Sulfone CAS No. 131926-99-3

Lansoprazole Sulfone

Cat. No. B1674484
M. Wt: 385.4 g/mol
InChI Key: TVMJMCGRSSSSDJ-UHFFFAOYSA-N
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Description

Lansoprazole Sulfone, also known as AG-1813, is an orally active and selective inhibitor of H+, K±ATPase . It significantly stimulates gastric acid secretion by inhibiting H+, K±ATPase . Lansoprazole Sulfone has potential applications in duodenal ulcer, gastric ulcer, gastroesophageal reflux disease, and Zollinger Ellison disease .


Molecular Structure Analysis

The structure of Lansoprazole Sulfone has been solved . It belongs to the monoclinic space group (P21/c) with cell parameters a = 8.8693(9) Å, b = 23.369(2) Å, c = 8.6141(8) Å, β = 104.68(1)°, V = 1727.2(3) Å3, Z = 4 . The title molecule has a ‘Z’ shape in the crystal structure .


Chemical Reactions Analysis

Lansoprazole Sulfone is a phase I metabolite of Lansoprazole . Lansoprazole is a proton pump inhibitor that inactivates the hydrogen/potassium-stimulated ATPase pumps in parietal cells, thus inhibiting gastric acid secretion and increasing intragastric pH . Lansoprazole is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form Lansoprazole Sulfone .


Physical And Chemical Properties Analysis

Lansoprazole Sulfone is a white solid . Its molecular formula is C16H14F3N3O3S and its molecular weight is 385.36 . It has a melting point of 207°C (dec.) and a predicted boiling point of 555.6±60.0 °C . It has a density of 1.459±0.06 g/cm3 .

Safety And Hazards

The safety data sheet for Lansoprazole Sulfone indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMJMCGRSSSSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157268
Record name Lansoprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole Sulfone

CAS RN

131926-99-3
Record name Lansoprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lansoprazole sulfone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17144
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lansoprazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANSOPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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